molecular formula C22H36N8O6 B13152954 H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2

H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2

Cat. No.: B13152954
M. Wt: 508.6 g/mol
InChI Key: DRCJMPKUOLEBIH-ZSGPHXLJSA-N
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Description

H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a sequence of amino acids, including leucine, threonine, and arginine, with a nitrophenyl group attached to the arginine residue. The presence of the nitrophenyl group imparts distinct chemical properties to the compound, making it a subject of study in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The nitrophenyl group is introduced through a specific coupling reaction with the arginine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

Scientific Research Applications

H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:

    Chemistry: The compound is used as a model peptide for studying peptide synthesis, modification, and characterization techniques.

    Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of biosensors and diagnostic assays due to its specific binding properties.

Mechanism of Action

The mechanism of action of H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, influencing their activity and downstream signaling pathways. The compound’s effects are mediated through its ability to modulate protein function, making it a valuable tool for studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Tyr-Leu-Pro-Thr-OH: A peptide with a similar sequence but lacking the nitrophenyl group.

    H-Thr-Phe-Leu-Leu-Arg-NH2: Another peptide with a different sequence but similar functional properties.

Uniqueness

H-D-Leu-Thr-N(Ph(4-NO2))Arg-NH2 stands out due to the presence of the nitrophenyl group, which imparts unique chemical reactivity and binding properties. This makes it particularly useful for applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C22H36N8O6

Molecular Weight

508.6 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S,3R)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)20(33)28-18(13(3)31)21(34)29(14-6-8-15(9-7-14)30(35)36)17(19(24)32)5-4-10-27-22(25)26/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H2,24,32)(H,28,33)(H4,25,26,27)/t13-,16-,17+,18+/m1/s1

InChI Key

DRCJMPKUOLEBIH-ZSGPHXLJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)N

Origin of Product

United States

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